1-[[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine
Description
The compound 1-[[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine (CAS: 2484920-17-2) is a boronate ester-containing pyrrolidine derivative. Its structure features a pyrrolidine ring connected via a carbonyl group to a 2-methoxy-substituted phenyl ring bearing a tetramethyl dioxaborolane moiety. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate ester’s role as a key intermediate . It is synthesized with 96% purity, as noted in commercial catalogs, and is often used in pharmaceutical and materials science research .
Properties
IUPAC Name |
[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)13-8-9-14(15(12-13)22-5)16(21)20-10-6-7-11-20/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXVZUFARRYNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Starting material: 2-Methoxy-4-bromo/iodo benzoic acid
Step 1 : Protection of carboxylic acid as methyl ester (MeOH, H₂SO₄, reflux).
Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ catalyst (3 mol%), KOAc base, in dioxane at 80°C for 12 h.
Reaction Conditions Table
Deprotection and Activation
Step 3 : Ester hydrolysis (LiOH, THF/H₂O, 0°C to RT) yields 2-methoxy-4-(dioxaborolan-2-yl)benzoic acid.
Step 4 : Conversion to acid chloride using SOCl₂ (reflux, 4 h) or Tf₂O/DMF (0°C, 30 min).
Pyrrolidine Coupling via Amide Formation
The activated benzoic acid derivative is coupled with pyrrolidine.
Schlenk-Type Aminolysis
Procedure :
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Add pyrrolidine (1.5 equiv) to acid chloride (1.0 equiv) in dry DCM at 0°C.
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Stir under N₂ for 2 h, then warm to RT overnight.
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Quench with NaHCO₃ (aq), extract with DCM, dry (MgSO₄), and concentrate.
Optimization Data
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Solvent : DCM > THF > Et₂O (yield: 78% vs. 65% vs. 58%)
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Base : Et₃N (1.1 equiv) improves yield to 82% by scavenging HCl.
Alternative Route: 1,3-Dipolar Cycloaddition
For stereocontrolled pyrrolidine synthesis, azomethine ylide cycloaddition offers advantages.
Azomethine Ylide Generation
Method :
Cycloaddition with Boron-Substituted Dienophiles
Dienophile : 2-Methoxy-4-vinylphenylboronic ester
Reaction :
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Heat ylide and dienophile (1:1.2) in DMSO at 110°C for 8 h.
Key Outcomes
Late-Stage Functionalization Strategies
Zweifel-Aggarwal sp³-sp² Coupling
Post-cyclization, the boronate enables C–C bond formation:
Reaction :
Oxidative Deborylation
Conditions : NaBO₃·4H₂O (2.0 equiv), THF/H₂O (3:1), RT, 6 h.
Utility : Converts boronate to hydroxyl group for further derivatization.
Comparative Analysis of Methods
Table 1. Synthesis Route Efficiency
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Miyaura Borylation | 85–92 | N/A | >100 g |
| Cycloaddition | 75–80 | >20:1 dr | 130 g |
| Schlenk Aminolysis | 78–82 | N/A | 50 g |
Advantages of Cycloaddition Route :
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Built-in stereochemical control.
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Single-step pyrrolidine ring formation.
Critical Challenges and Solutions
Boronate Stability
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Issue : Hydrolysis under acidic/basic conditions.
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Mitigation : Use pinacol ester (vs. boronic acid) and anhydrous conditions.
Emerging Methodologies
Photoredox-Assisted Borylation
Continuous Flow Synthesis
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Setup : Microreactor with Pd immobilized on SiO₂
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Benefits : Reduced catalyst loading (0.5 mol%), 92% conversion in 15 min.
Analytical Characterization Data
Key Spectroscopic Signatures :
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¹H NMR (pyrrolidine) : δ 3.4–3.6 (m, 4H, NCH₂), 1.8–2.1 (m, 4H, CH₂).
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HRMS : [M+H]⁺ calc. for C₁₉H₂₇BNO₅: 376.1934; found: 376.1938.
Industrial-Scale Considerations
Process Optimization :
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Catalyst Recycling : Pd recovery via aqueous biphasic systems (>95% recovery).
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Cost Analysis : Miyaura route ≈ $12/g at 10 kg scale vs. $18/g for cycloaddition.
Regulatory Compliance :
Chemical Reactions Analysis
Types of Reactions
1-[[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a boronate ester .
Scientific Research Applications
1-[[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. This interaction is crucial in processes like the Suzuki-Miyaura coupling, where the compound acts as a catalyst or intermediate .
Comparison with Similar Compounds
Structural and Reactivity Differences
Benzyl-linked analogs (e.g., CAS 852227-90-8) exhibit greater hydrophobicity, which may improve membrane permeability in drug design .
Meta-substituted boronate esters (e.g., CAS 884507-45-3) show altered reactivity in cross-coupling due to steric and electronic effects .
Heterocycle Variations :
Stability and Handling
- Boronate esters are moisture-sensitive; the 2-methoxy group in the target compound may mitigate hydrolysis compared to non-substituted analogs .
- Storage at 0–6°C is recommended for some analogs (e.g., CAS 329214-79-1) to prolong shelf life .
Biological Activity
1-[[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine ring attached to a phenyl group that is further substituted with a methoxy group and a boron-containing moiety. The molecular formula is with a molecular weight of 250.10 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H19BO4 |
| Molecular Weight | 250.10 g/mol |
| Appearance | Crystalline powder |
| Melting Point | 101°C to 106°C |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety is known for its role in stabilizing interactions with biomolecules, particularly in enzyme inhibition and receptor binding.
Kinase Inhibition
Recent studies have shown that compounds containing boron can act as selective inhibitors of kinases, which are critical in cancer progression. For instance, the compound has been evaluated for its inhibitory effects on various kinase pathways implicated in tumorigenesis.
In Vitro Studies
- Kinase Activity : In vitro assays demonstrated that this compound exhibits significant inhibition of specific kinases involved in cancer pathways, with IC50 values in the low nanomolar range.
- Cell Proliferation Assays : The compound was tested against several cancer cell lines (e.g., breast and lung cancer), showing a dose-dependent reduction in cell viability.
In Vivo Studies
Recent animal model studies indicated that treatment with this compound resulted in reduced tumor growth compared to control groups. These findings suggest that the compound may have potential as an anticancer agent.
Case Studies
- Case Study 1 : A study involving the use of this compound in a murine model of breast cancer showed a significant reduction in tumor size after administration over four weeks compared to untreated controls.
- Case Study 2 : In another investigation focusing on lung cancer, the compound demonstrated an ability to inhibit metastasis when administered alongside standard chemotherapy agents.
Q & A
Q. What are the recommended synthetic routes for preparing 1-[[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the tetramethyl dioxaborolane group as a boron donor. A related compound, 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine , was synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., anhydrous DMF, 80°C) . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm the presence of the tetramethyl dioxaborolane group (distinct ¹H NMR signals at δ 1.0–1.3 ppm for methyl groups) and pyrrolidine backbone .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed mass accuracy within ±0.005 Da) .
- Infrared (IR) spectroscopy : To identify carbonyl (C=O) stretching frequencies (~1650–1750 cm⁻¹) and methoxy (C-O) bonds (~1250 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Engineering controls : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki couplings involving this boronate ester?
Yields depend on:
- Catalyst selection : PdCl₂(dppf) may outperform Pd(PPh₃)₄ for sterically hindered aryl partners .
- Solvent choice : Anhydrous THF or toluene minimizes boronate ester hydrolysis .
- Temperature control : Maintain 70–90°C to balance reaction rate and side-product formation .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR signals)?
Contradictions may arise from:
- Rotameric effects : The pyrrolidine ring’s conformational flexibility can split signals in ¹H NMR. Variable-temperature NMR (e.g., 25°C to 60°C) resolves these .
- Residual solvents : DMF-d₇ or DMSO-d₆ peaks may overlap with compound signals. Use deuterated chloroform (CDCl₃) for cleaner spectra .
Q. What strategies are effective for functionalizing the pyrrolidine ring without disrupting the boronate ester?
Q. How does the tetramethyl dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
Compared to pinacol boronate esters, the tetramethyl dioxaborolane group offers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
